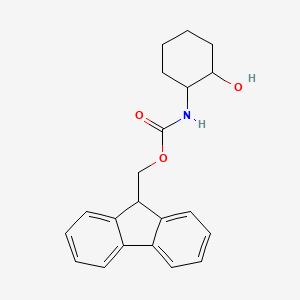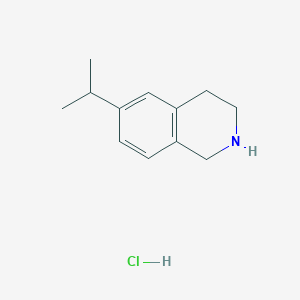
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
This compound is likely to be a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The “6-(Propan-2-yl)” indicates that an isopropyl group is attached to the 6th carbon in the isoquinoline structure.
Molecular Structure Analysis
The molecular structure would consist of a tetrahydroisoquinoline core with an isopropyl group attached to the 6th carbon. Tetrahydroisoquinoline has a bicyclic structure with one aromatic ring and one saturated ring. The isopropyl group would add some steric bulk to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure and the solvent used .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have been extensively studied for their synthesis and biological activities. For instance, Aghekyan et al. (2017) explored the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series, which exhibited moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).
Antiglioma Activity
Research by Mohler et al. (2006) demonstrated the potential of 1,2,3,4-tetrahydroisoquinoline (THI) derivatives in treating gliomas. Compound 1 in their study selectively inhibited the growth of C6 glioma without affecting normal astrocytes, suggesting its clinical utility against human gliomas and other tumor cell lines (Mohler et al., 2006).
Antimalarial Properties
1-Aryl-1,2,3,4-tetrahydroisoquinolines, similar to the molecule , have shown promising antiplasmodial activity. Hanna et al. (2014) synthesized such analogues and found two compounds to be highly active against P. falciparum, highlighting their potential as anti-malarial agents (Hanna et al., 2014).
Anticancer Properties
Redda et al. (2010) investigated the anticancer properties of 1,2,3,4-tetrahydroisoquinoline derivatives, finding significant cytotoxic activities against various breast cancer cell lines. This study highlights the compound's potential as an anticancer agent (Redda et al., 2010).
Anticonvulsant Activities
Ohkubo et al. (1996) synthesized compounds related to 1,2,3,4-tetrahydroisoquinoline, including derivatives like 1-thienyl-1,2,3,4-tetrahydroisoquinolines, to evaluate their anticonvulsant activities. Their findings suggest significant activity against NMDA-induced seizures in mice (Ohkubo et al., 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQSHTVRCNEHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CNCC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
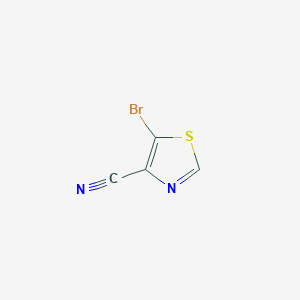


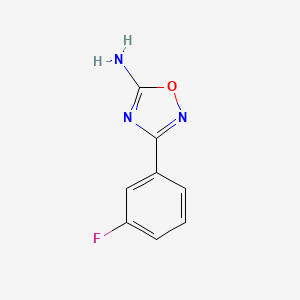
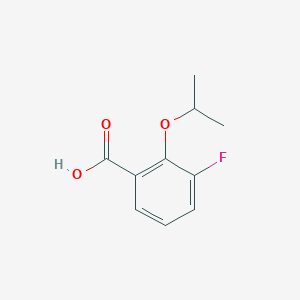

![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
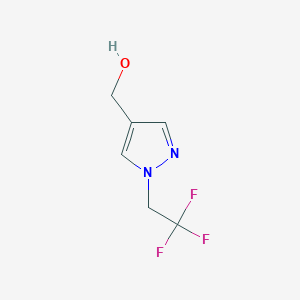
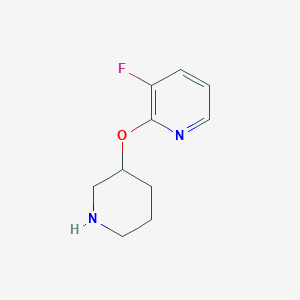
![1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1445126.png)
